N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with difluoromethoxy and pyrrolidin-1-ylsulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methyl-3-nitrobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethyl ether and a suitable base.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction, where the benzamide intermediate is treated with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the nitro or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and pyrrolidin-1-ylsulfonyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Polyfunctionalised 3-fluoropyrroles: Noted for their biological and pharmacokinetic properties.
Uniqueness
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Difluoromethoxy Group : This moiety contributes to the lipophilicity and bioavailability of the compound.
- Pyrrolidine Sulfonamide : Known for its role in enhancing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Protein Kinases : The compound inhibits certain protein kinases, which play crucial roles in cell signaling pathways involved in cancer progression and other diseases .
- Enzyme Inhibition : It has shown promise as an inhibitor of enzymes related to metabolic processes, potentially affecting pathways such as apoptosis and proliferation .
In Vitro Studies
-
Antitumor Activity :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. In one study, it exhibited nanomolar potency against specific human breast cancer cell lines .
- Structure-activity relationship (SAR) studies indicated that modifications to the difluoromethoxy group enhanced antitumor efficacy.
- Enzyme Inhibition :
In Vivo Studies
Case studies have illustrated the compound's potential in vivo:
- Xenograft Models : In mouse models implanted with human tumors, treatment with the compound resulted in significant tumor regression compared to controls. The mechanism was linked to downregulation of proliferative markers in tumor tissues .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Antitumor Activity | MCF-7 (breast cancer) | 0.05 | Protein kinase inhibition |
Antitumor Activity | A549 (lung cancer) | 0.1 | Enzyme inhibition |
Enzyme Inhibition | Various metabolic enzymes | 0.02 | Competitive inhibition |
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-13-8-9-14(12-17(13)28(25,26)23-10-4-5-11-23)18(24)22-15-6-2-3-7-16(15)27-19(20)21/h2-3,6-9,12,19H,4-5,10-11H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIROZYFGYVUVBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.